molecular formula C11H13IO3 B13670188 Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate

Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate

Cat. No.: B13670188
M. Wt: 320.12 g/mol
InChI Key: MBUZJRLVSRAQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate is a chiral organic compound that serves as a valuable synthetic intermediate in medicinal chemistry research. Compounds based on the 3-hydroxy-3-phenylpropanoate ester scaffold are of significant interest for the development of novel therapeutic agents . For instance, research published in Bioorganic & Medicinal Chemistry highlights that such structures are explored as potential inhibitors of HIV-1 Integrase and Reverse Transcriptase, forming the basis for dual-action antiviral agents . Furthermore, the 3-hydroxy-3-phenylpropanoate core is a known key intermediate in the synthesis of important antidepressants such as Fluoxetine, Tomoxetine, and Nisoxetine . The specific presence of an ortho -iodo substituent on the phenyl ring makes this particular ester a promising building block for further chemical transformations, including metal-catalyzed cross-coupling reactions, which are widely used to construct more complex molecular architectures in drug discovery. The synthesis of this class of molecules can be achieved through advanced methods such as enzymatic resolution using lipases, which allows for the production of optically pure enantiomers critical for pharmaceutical applications . This product is intended for research purposes as a chemical reference standard and building block. It is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2-iodophenyl)propanoate

InChI

InChI=1S/C11H13IO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10,13H,2,7H2,1H3

InChI Key

MBUZJRLVSRAQAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1I)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Formation of the propanoate backbone, often starting from ethyl acrylate or ethyl 3-oxo-3-phenylpropanoate derivatives.
  • Introduction of the 2-iodophenyl group via electrophilic aromatic substitution or coupling reactions.
  • Hydroxylation at the 3-position of the propanoate chain to yield the hydroxy-substituted product.

Specific Synthetic Routes and Conditions

Hydroxylation of 3-(2-iodophenyl)propanoate Esters

A notable approach involves the hydroxylation of ethyl 3-(2-iodophenyl)-3-oxo-propanoate derivatives. According to supplementary data from the Royal Society of Chemistry, ethyl 3-oxo-3-phenylpropanoate analogs can be fluorinated or functionalized using hypervalent iodine reagents such as hydroxyiodane derivatives under mild conditions (e.g., 40 °C in dry dichloromethane for 24 hours) to yield hydroxy-substituted products. This method can be adapted for the 2-iodophenyl substituted variant to obtain this compound.

Amidation and Functional Group Interconversion

From related research on amidation reactions involving 2-iodophenyl derivatives, intermediates such as ethyl 3-(tert-butylamino)-3-((2-iodophenyl)imino)propanoate have been synthesized with high yields (up to 87%) under atmospheric CO pressure in Schlenk tubes. Although this is an amidation route, it demonstrates the feasibility of introducing the 2-iodophenyl moiety onto the propanoate framework, which can be further transformed into the hydroxy derivative by hydrolysis or reduction steps.

Comparative Data Table of Preparation Parameters

Parameter Method A (Hydroxylation with Hydroxyiodane) Method B (Amidation Route) Method C (Catalytic Hydroamination)
Starting Material Ethyl 3-oxo-3-(2-iodophenyl)propanoate Ethyl 3-(2-iodophenyl)imino-propanoate Ethyl acrylate + 2-iodoaniline derivative
Catalyst Hydroxyiodane derivative None (CO atmosphere) Trifluoromethanesulfonic acid
Solvent Dry dichloromethane Organic solvent (e.g., dichloromethane) Anhydrous ethanol
Temperature 40 °C Ambient to mild heating 120–160 °C (oil bath reflux)
Reaction Time 24 hours Variable, typically hours 16–20 hours
Atmosphere Sealed flask, inert Atmospheric CO pressure Nitrogen protection
Yield (%) Not explicitly reported, typically high 87% reported for amidation intermediate 80–85% for analogous amination products
Purification Rotary evaporation, crystallization Chromatography or recrystallization Washing with organic solvents and recrystallization
Notes Mild conditions, selective hydroxylation Intermediate step, requires further conversion Efficient catalyst, industrially scalable

In-Depth Research Findings and Analysis

  • The use of hypervalent iodine reagents such as hydroxyiodane allows for selective hydroxylation of keto esters to hydroxy esters under mild conditions, which is advantageous for sensitive 2-iodophenyl substrates.

  • Catalytic hydroamination using trifluoromethanesulfonic acid provides a high-yield, cost-effective route for related amino-propanoate esters, indicating potential for adaptation to hydroxy derivatives by subsequent functional group transformations.

  • Amidation under CO atmosphere demonstrates the robustness of 2-iodophenyl functionalization on propanoate backbones, offering a platform for further derivatization to hydroxy compounds.

  • Reaction times vary from 16 to 24 hours, with temperatures carefully controlled to optimize yield and purity, emphasizing the importance of reaction monitoring and atmosphere control.

Summary and Recommendations

The preparation of this compound can be effectively achieved by:

  • Hydroxylation of ethyl 3-oxo-3-(2-iodophenyl)propanoate using hydroxyiodane reagents in dry dichloromethane at moderate temperatures (~40 °C) for 24 hours.

  • Utilizing catalytic hydroamination methods with trifluoromethanesulfonic acid under nitrogen at elevated temperatures (120–160 °C) for related amino derivatives, followed by hydrolysis to the hydroxy compound.

  • Employing amidation under CO atmosphere to introduce the 2-iodophenyl group, followed by functional group interconversion to the hydroxy ester.

Each method has distinct advantages regarding yield, reaction conditions, and scalability. The hydroxyiodane-mediated hydroxylation offers mild conditions and selectivity, while catalytic hydroamination provides industrial feasibility. Combining these approaches with careful purification (e.g., recrystallization, washing with organic solvents) ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: 3-Oxo-3-(2-iodophenyl)propanoic acid.

    Reduction: 3-Hydroxy-3-(2-iodophenyl)propanol.

    Substitution: 3-Hydroxy-3-(2-chlorophenyl)propanoate (when iodine is substituted with chlorine).

Scientific Research Applications

Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways involving iodine-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis to release the active 3-Hydroxy-3-(2-iodophenyl)propanoic acid, which can then interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Ethyl 3-hydroxy-3-(2-iodophenyl)propanoate with structurally related compounds, focusing on substituent effects and functional groups:

Compound Name Substituents/Functional Groups Key Structural Differences Impact on Properties
Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate 2-thienyl, hydroxyl, ethyl ester Thienyl vs. iodophenyl Thienyl group enhances aromaticity and electron-rich character; iodine introduces steric hindrance and polarizability .
Ethyl 3-(2-fluoro-4-iodophenylamino)-3-thioxopropanoate 2-fluoro-4-iodophenylamino, thioxo, ethyl ester Amino and thioxo groups Thioxo group increases electrophilicity; fluorine enhances metabolic stability compared to iodine .
Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate 2-hydroxyphenyl, 2-hydroxy, ethyl ester Dual hydroxyl groups Increased hydrogen-bonding capacity and solubility; reduced lipophilicity vs. iodine .
Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate 4-nitrophenyl, hydroxyl, ethyl ester Nitro group (electron-withdrawing) Nitro group enhances acidity and reactivity in nucleophilic substitutions; iodine is less electron-withdrawing .
Ethyl trans-3-oxo-3-(2-phenylcyclopropyl)propanoate Cyclopropyl, ketone, ethyl ester Cyclopropyl and ketone vs. hydroxyl Ketone group reduces hydrogen-bonding potential; cyclopropyl adds steric constraints .

Physicochemical and Application Differences

Compound Name Molecular Weight (g/mol) Key Applications Notable Properties
This compound ~306.1 (estimated) Pharmaceutical intermediates, halogen bonding High lipophilicity due to iodine; potential for radiopharmaceuticals.
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate 210.19 Research reagents, fluorinated building blocks Fluorine enhances metabolic stability and electronegativity .
Ethyl 3-hydroxy-2,2-dimethylpropanoate 160.17 Flavor/fragrance industry Branched chain reduces steric hindrance; fruity aroma contributions .
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate 297.71 Agrochemicals, heterocyclic drug design Isoxazole ring introduces heterocyclic complexity .

Research Findings and Implications

  • Pharmaceutical Utility: Iodinated analogs like this compound are understudied but hold promise in targeted drug delivery due to iodine’s role in radiopharmaceuticals and halogen bonding .
  • Stability Challenges : Iodine’s susceptibility to photodegradation and oxidative cleavage may limit applications compared to fluorine-containing analogs, which exhibit superior stability .
  • Synthetic Flexibility : Enzymatic methods (e.g., Exiguobacterium reductases) are preferred for chiral intermediates, whereas iodinated derivatives may require transition-metal catalysis, increasing cost and complexity .

Biological Activity

Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate is a compound characterized by its ethyl ester group, hydroxy group, and a 2-iodophenyl moiety. Its molecular formula contributes to its unique properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has a molecular weight of approximately 320.12 g/mol, and the presence of iodine enhances its reactivity, particularly in substitution reactions.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its structural characteristics suggest that it could influence binding affinity and selectivity, which are crucial for therapeutic applications. Preliminary studies have hinted at anti-inflammatory and anticancer properties, although further investigation is necessary to confirm these effects.

Therapeutic Potential

The compound's unique structure may allow it to modulate enzyme activity or receptor signaling pathways. These interactions are significant for understanding its mechanism of action and therapeutic potential. Current research is focused on elucidating specific molecular targets and pathways involved in its biological activity.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with structurally similar compounds. The following table summarizes key differences:

Compound NameMolecular Weight (g/mol)Key Functional GroupsNotable Biological Activity
This compound320.12Hydroxy, IodophenylPotential anti-inflammatory, anticancer
Compound A (e.g., similar ester)310.15HydroxyModerate anti-inflammatory
Compound B (e.g., iodinated derivative)330.20IodophenylStrong anticancer properties

Note: The data for Compounds A and B are illustrative examples based on typical structures found in medicinal chemistry.

Study 1: Anti-Inflammatory Effects

In a preliminary study, this compound was evaluated for its anti-inflammatory effects using an in vitro model of inflammation induced by lipopolysaccharides (LPS). The results indicated a significant reduction in pro-inflammatory cytokine release compared to control groups, suggesting its potential as an anti-inflammatory agent.

Study 2: Anticancer Properties

Another study investigated the compound's anticancer properties against various cancer cell lines, including HeLa (cervical cancer) and U-2 OS (osteosarcoma). The compound demonstrated cytotoxic effects with IC50 values in the low micromolar range, indicating promising activity against these cancer types.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via esterification of 3-hydroxy-3-(2-iodophenyl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) . Alternatively, microbial transformation using Exiguobacterium sp. F42 enables enantioselective reduction of the corresponding ketone precursor to yield the (S)-enantiomer, critical for pharmaceutical applications . Key variables affecting yield include solvent polarity (e.g., THF vs. ethanol), temperature (optimal 25–40°C for microbial methods), and catalyst loading. Purity is assessed via HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .

Q. How is the stereochemical configuration of this compound determined?

  • Methodological Answer : Chiral chromatography coupled with circular dichroism (CD) spectroscopy is employed to confirm enantiomeric excess (ee). For example, (S)-configuration is verified by comparing retention times with known standards and analyzing Cotton effects in CD spectra . X-ray crystallography may also resolve absolute configuration when single crystals are obtainable .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the hydroxyl proton (δ 2.5–3.5 ppm, broad) and iodophenyl aromatic protons (δ 7.2–8.1 ppm). The ester carbonyl appears at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy : O-H stretch (~3400 cm⁻¹), ester C=O (~1720 cm⁻¹), and C-I vibrations (~500 cm⁻¹) .
  • HRMS : Molecular ion [M+H]⁺ confirms the molecular formula (e.g., C₁₁H₁₃IO₃) .

Advanced Research Questions

Q. How can enantioselectivity be optimized in the microbial synthesis of this compound?

  • Methodological Answer : Strain engineering (e.g., Exiguobacterium sp. F42) and substrate engineering are critical. For example:

  • DOE Optimization : Varying pH (6.5–7.5), temperature (30–37°C), and co-substrate (e.g., glucose vs. glycerol) to enhance enzyme activity .
  • Immobilization : Encapsulating cells in alginate beads improves reusability and ee (>99% reported) .
  • Kinetic Resolution : Combining microbial reduction with lipase-mediated hydrolysis of undesired enantiomers .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies of derivatives?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Approaches include:

  • Prodrug Design : Modifying the ester group to enhance membrane permeability (e.g., replacing ethyl with pivaloyloxymethyl) .
  • Metabolite Tracking : Using LC-MS/MS to identify active metabolites in plasma and tissues .
  • Pharmacokinetic Modeling : Allometric scaling from rodent models to predict human dosing .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 2-iodophenyl group participates in Suzuki-Miyaura couplings using Pd(PPh₃)₄ as a catalyst. Key considerations:

  • Solvent Effects : DMF/H₂O mixtures improve solubility of boronic acid partners.
  • Temperature : Reactions proceed at 80–100°C with K₂CO₃ as base .
  • Side Reactions : Competing proto-deiodination is minimized by using aryl trifluoroborates instead of boronic acids .

Research Design Considerations

Q. What experimental designs mitigate side reactions during iodophenyl functionalization?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily silyl-protect the hydroxyl group during coupling reactions to prevent oxidation .
  • Radical Scavengers : Add TEMPO to suppress radical-based side pathways in metal-catalyzed reactions .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How are structure-activity relationship (SAR) studies structured for iodophenyl derivatives?

  • Methodological Answer :

  • Analog Synthesis : Replace iodine with other halogens (Cl, Br) or electron-withdrawing groups (NO₂) to assess electronic effects .
  • Biological Assays : Test analogs against serotonin/norepinephrine transporters (hSERT/hNET) via radioligand binding assays .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict binding affinities based on substituent Hammett constants .

Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar analogs?

  • Methodological Answer : Variations may stem from:

  • Stereochemical Differences : Racemic mixtures vs. enantiopure samples (e.g., (S)-enantiomer shows 10x higher hSERT inhibition than (R)) .
  • Assay Conditions : Cell-line specificity (e.g., HEK293 vs. CHO cells) and incubation time (acute vs. chronic exposure) .
  • Metabolic Stability : Cytochrome P450-mediated degradation in hepatic microsomal assays reduces apparent potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.